Cas no 38226-10-7 (2-Fluoro-6-hydroxybenzaldehyde)
2-Fluoro-6-hydroxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoro-6-hydroxybenzaldehyde
- 6-Fluorosalicylaldehyde
- 6-fluoro salicyladehyde
- 3-Fluoro-2-formylphenol
- Benzaldehyde, 2-fluoro-6-hydroxy-
- PubChem8482
- 6-FLUOROSALICYALDEHYDE
- KSC497M7F
- 2-Hydroxy-6-fluorobenzaldehyde
- 2-Fluoro-6-hydroxy-benzaldehyde
- FZIBGCDUHZBOLA-UHFFFAOYSA-N
- Benzaldehyde,2-fluoro-6-hydroxy-
- SBB086124
- CL8284
- 6-FLUORO-2-HYDROXYBENZALDEHYDE
- VZ24638
- TRA0
- MB01694
- CM10484
- 3-Acetamido-2-bromoacetophenone
- PS-9054
- EN300-169997
- Z1201620838
- J-509481
- AC-23089
- AM20050107
- SCHEMBL913980
- FT-0602672
- DTXSID90371993
- MFCD01090996
- A6488
- F0988
- CS-W007917
- 38226-10-7
- 6-Fluorosalicylaldehyde, 3-Fluoro-2-formylphenol
- SY027212
- AKOS005258647
- DB-006130
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- MDL: MFCD01090996
- Inchi: 1S/C7H5FO2/c8-6-2-1-3-7(10)5(6)4-9/h1-4,10H
- InChI Key: FZIBGCDUHZBOLA-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1C=O)O
- BRN: 1935289
Computed Properties
- Exact Mass: 140.02700
- Monoisotopic Mass: 140.027
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 1.7
- Topological Polar Surface Area: 37.3
Experimental Properties
- Color/Form: solid
- Density: 1.35
- Melting Point: 37.0 to 41.0 deg-C
- Boiling Point: 201.3°C at 760 mmHg
- Flash Point: 75.6°C
- Refractive Index: 1.587
- PSA: 37.30000
- LogP: 1.34380
- Sensitiveness: Air Sensitive
- Solubility: Not determined
2-Fluoro-6-hydroxybenzaldehyde Security Information
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Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
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Hazardous Material Identification:
- Storage Condition:0-10°C
- Risk Phrases:R36/37/38
- Safety Term:S26;S36
2-Fluoro-6-hydroxybenzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
2-Fluoro-6-hydroxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM243384-5g |
2-Fluoro-6-hydroxybenzaldehyde |
38226-10-7 | 95+% | 5g |
$102 | 2021-06-16 | |
| Chemenu | CM243384-10g |
2-Fluoro-6-hydroxybenzaldehyde |
38226-10-7 | 95+% | 10g |
$153 | 2021-06-16 | |
| Chemenu | CM243384-25g |
2-Fluoro-6-hydroxybenzaldehyde |
38226-10-7 | 95+% | 25g |
$234 | 2021-06-16 | |
| Chemenu | CM243384-100g |
2-Fluoro-6-hydroxybenzaldehyde |
38226-10-7 | 95+% | 100g |
$584 | 2021-06-16 | |
| Fluorochem | 013018-250mg |
2-Fluoro-6-hydroxybenzaldehyde |
38226-10-7 | 98% | 250mg |
£12.00 | 2022-03-01 | |
| Fluorochem | 013018-1g |
2-Fluoro-6-hydroxybenzaldehyde |
38226-10-7 | 98% | 1g |
£25.00 | 2022-03-01 | |
| Fluorochem | 013018-5g |
2-Fluoro-6-hydroxybenzaldehyde |
38226-10-7 | 98% | 5g |
£68.00 | 2022-03-01 | |
| Fluorochem | 013018-10g |
2-Fluoro-6-hydroxybenzaldehyde |
38226-10-7 | 98% | 10g |
£120.00 | 2022-03-01 | |
| Alichem | A014002276-250mg |
2-Fluoro-6-hydroxybenzaldehyde |
38226-10-7 | 97% | 250mg |
$484.80 | 2023-09-02 | |
| Alichem | A014002276-500mg |
2-Fluoro-6-hydroxybenzaldehyde |
38226-10-7 | 97% | 500mg |
$855.75 | 2023-09-02 |
2-Fluoro-6-hydroxybenzaldehyde Suppliers
2-Fluoro-6-hydroxybenzaldehyde Related Literature
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1. Regioselective synthesis of 6-substituted 2-hydroxybenzaldehyde: efficient synthesis of the immunomodulator tucaresol and related analoguesBoulos Zacharie,Giorgio Attardo,Nancy Barriault,Christopher Penney J. Chem. Soc. Perkin Trans. 1 1997 2925
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2. Magnesium-mediated ortho-specific formylation and formaldoximation of phenolsRobert Aldred,Robert Johnston,Daniel Levin,James Neilan J. Chem. Soc. Perkin Trans. 1 1994 1823
Additional information on 2-Fluoro-6-hydroxybenzaldehyde
Introduction to 2-Fluoro-6-hydroxybenzaldehyde (CAS No. 38226-10-7)
2-Fluoro-6-hydroxybenzaldehyde, also known by its CAS number 38226-10-7, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its aromatic ring structure, a fluorine atom at the 2-position, and a hydroxyl group at the 6-position, which together contribute to its distinct reactivity and functional versatility.
The molecular formula of 2-Fluoro-6-hydroxybenzaldehyde is C7H5FO2, and it has a molecular weight of approximately 144.11 g/mol. The compound is typically a white or off-white solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its physical and chemical properties make it an attractive candidate for a wide range of applications, from synthetic intermediates to active pharmaceutical ingredients (APIs).
In the realm of pharmaceutical research, 2-Fluoro-6-hydroxybenzaldehyde has shown promise as a potential lead compound for the development of new drugs. Recent studies have explored its biological activities, including its anti-inflammatory, antioxidant, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of 2-Fluoro-6-hydroxybenzaldehyde exhibited potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that the compound could be further developed into therapeutic agents for treating inflammatory diseases.
Beyond its pharmaceutical applications, 2-Fluoro-6-hydroxybenzaldehyde has also found use in materials science. Its unique electronic properties make it suitable for the synthesis of advanced materials with tailored functionalities. For example, researchers at the University of California, Berkeley, have utilized 2-Fluoro-6-hydroxybenzaldehyde as a building block for constructing conductive polymers with enhanced electrical conductivity and stability. These materials have potential applications in electronic devices, sensors, and energy storage systems.
In the field of chemical synthesis, 2-Fluoro-6-hydroxybenzaldehyde serves as a valuable intermediate for the preparation of more complex molecules. Its reactivity can be harnessed through various chemical transformations such as condensation reactions, coupling reactions, and oxidation processes. A notable example is its use in the synthesis of fluoroquinolones, a class of broad-spectrum antibiotics widely used in clinical settings. The ability to introduce fluorine atoms into organic molecules is crucial for enhancing their biological activity and pharmacokinetic properties.
The synthesis of 2-Fluoro-6-hydroxybenzaldehyde can be achieved through several routes, each with its own advantages and limitations. One common method involves the fluorination of 6-hydroxybenzaldehyde using selective fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). Another approach involves the hydroxylation of 2-fluorobenzaldehyde using catalytic systems such as palladium or copper complexes. The choice of synthetic route often depends on factors such as yield, purity, cost-effectiveness, and environmental impact.
The safety profile of 2-Fluoro-6-hydroxybenzaldehyde is an important consideration for both laboratory use and industrial applications. While it is generally considered safe when handled properly under controlled conditions, appropriate safety measures should be taken to prevent exposure to skin or inhalation. It is advisable to use personal protective equipment (PPE) such as gloves, goggles, and lab coats when working with this compound. Additionally, proper disposal methods should be followed to minimize environmental impact.
In conclusion, 2-Fluoro-6-hydroxybenzaldehyde (CAS No. 38226-10-7) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and properties make it an attractive candidate for further research and development in pharmaceuticals, materials science, and chemical synthesis. As ongoing studies continue to uncover new applications and optimize synthetic methods, the future prospects for this compound are promising.
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